Butyl 2-ethylbutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl 2-ethylbutyrate can be synthesized through the esterification of 2-ethylbutyric acid with butanol . This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to shift the equilibrium towards the ester product .
Chemical Reactions Analysis
Types of Reactions: Butyl 2-ethylbutyrate undergoes several types of chemical reactions, including hydrolysis, reduction, and transesterification .
Common Reagents and Conditions:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a catalyst such as sodium methoxide.
Major Products Formed:
Hydrolysis: 2-ethylbutyric acid and butanol.
Reduction: 2-ethylbutanol and butanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of butyl 2-ethylbutyrate primarily involves its interaction with olfactory receptors, which are responsible for detecting its fruity odor . In biological systems, it may also participate in enzymatic reactions, where it is hydrolyzed by esterases to produce 2-ethylbutyric acid and butanol .
Comparison with Similar Compounds
Ethyl butyrate: An ester with a similar fruity odor, commonly used in the flavor industry.
Butyl butyrate: Another ester with a fruity aroma, used in similar applications.
Uniqueness: Butyl 2-ethylbutyrate is unique due to its specific structure, which imparts a distinct fruity odor that is different from other esters . Its specific chemical properties make it suitable for various applications in the flavor and fragrance industry .
Properties
CAS No. |
5129-48-6 |
---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
butyl 2-ethylbutanoate |
InChI |
InChI=1S/C10H20O2/c1-4-7-8-12-10(11)9(5-2)6-3/h9H,4-8H2,1-3H3 |
InChI Key |
YARHPYLJZOUSGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.